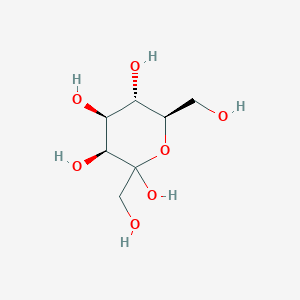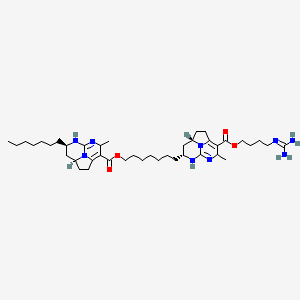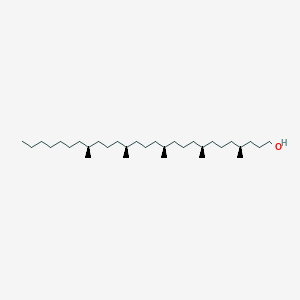
Erythravine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythravine is a natural product found in Erythrina cochleata, Erythrina verna, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticonvulsant and Anxiolytic Properties
Erythravine, an erythrinian alkaloid, has been identified for its anticonvulsant and anxiolytic properties. Studies reveal that erythravine does not modulate major sodium and potassium channel isoforms but significantly inhibits α4β2, α4β4, and α7 isoforms of nicotinic acetylcholine receptors. This action contributes to its anxiolytic and anticonvulsant effects (Gelfuso et al., 2020). Another study isolating erythrinian alkaloids from Erythrina mulungu, including erythravine, demonstrates similar anxiolytic effects in animal models (Flausino et al., 2007).
Neuroprotective Effects
Erythravine also exhibits neuroprotective effects. It has been found to improve learning and memory in the pilocarpine model of epilepsy, potentially through its anticonvulsant action and neuroprotective properties in regions like the hippocampus (Gelfuso et al., 2019).
Influence on Nicotinic Acetylcholine Receptors
Research also indicates that erythravine and related alkaloids from Erythrina mulungu inhibit neuronal nicotinic acetylcholine receptor currents in mammalian cells. This inhibition, especially of the α4β2 receptor subtype, suggests a mechanism through which these alkaloids exert their behavioral effects (Setti-Perdigão et al., 2013).
Anticonvulsant Profile
Further studies on the anticonvulsant profile of erythravine isolated from Erythrina mulungu show its efficacy against seizures induced by various chemoconvulsants in rats. This research supports its potential use in the management of epileptic seizures (Faggion et al., 2011).
Propiedades
Nombre del producto |
Erythravine |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
Clave InChI |
JEBFJSHKHYDVNP-KSSFIOAISA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC |
Sinónimos |
(+)-erythravine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)







![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)


